Calcium levofolinate
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Overview
Description
Leucovorin calcium, also known as folinic acid, is a chemically reduced derivative of folic acid. It is used in combination with certain chemotherapy drugs to enhance their efficacy or to mitigate their toxic effects. Leucovorin calcium is particularly significant in the treatment of colorectal cancer and megaloblastic anemia .
Mechanism of Action
Target of Action
Levoleucovorin calcium, a folate analog, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis .
Mode of Action
Levoleucovorin calcium acts as a cellular replacement for the co-factor tetrahydrofolate (THF) . It bypasses the DHFR reduction process, which is inhibited by folic acid antagonists like methotrexate . This allows it to counteract the toxic effects of such antagonists .
Biochemical Pathways
The primary biochemical pathway affected by levoleucovorin calcium is the de novo synthesis of nucleic acids and amino acids . This pathway is disrupted when high-dose methotrexate is used for cancer therapy . Methotrexate inhibits DHFR, preventing the formation of DHF and THF, leading to a deficiency of coenzymes and a buildup of toxic substances . Levoleucovorin calcium, being an analog of THF, can bypass this inhibition and restore the pathway .
Pharmacokinetics
Levoleucovorin calcium is well absorbed and is metabolized in the intestinal mucosa and liver to the active form, 5-methyl-tetrahydrofolate (5MTHF) . It is primarily excreted in urine . The time to peak concentration is approximately 2 hours for oral administration and 10 minutes for IV administration . The elimination half-life is about 4 to 8 hours .
Result of Action
The primary result of levoleucovorin calcium’s action is the prevention of the toxic side effects of methotrexate therapy . By acting as a cellular replacement for THF, it prevents the buildup of toxic substances that result from the inhibition of DHFR . This makes it effective as a rescue therapy following high-dose methotrexate treatment .
Action Environment
The action of levoleucovorin calcium can be influenced by environmental factors. This is to prevent potential complications associated with hypercalcemia .
Biochemical Analysis
Biochemical Properties
Levoleucovorin calcium interacts with various enzymes and proteins in biochemical reactions. It is rapidly converted to the biologically available methyl-tetrahydrofolate form . As a folate analog, Levoleucovorin calcium is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .
Cellular Effects
Levoleucovorin calcium has significant effects on various types of cells and cellular processes. It influences cell function by acting as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of methotrexate therapy .
Molecular Mechanism
Levoleucovorin calcium exerts its effects at the molecular level through several mechanisms. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF . This prevents the formation of dihydrofolate (DHF) and THF, resulting in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy .
Dosage Effects in Animal Models
The effects of Levoleucovorin calcium vary with different dosages in animal models. For example, Levoleucovorin Calcium (6, 20 or 60 mg/kg/day; i.v.; for 4 weeks) enhances the toxicity of 5-Fluorouracil .
Metabolic Pathways
Levoleucovorin calcium is involved in important metabolic pathways. It is required for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucovorin calcium is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically include a solvent like methanol or ethanol and a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, leucovorin calcium is produced through a multi-step process that includes the reduction of folic acid, followed by purification and crystallization. The final product is obtained as a lyophilized powder or a sterile solution for injection .
Chemical Reactions Analysis
Types of Reactions: Leucovorin calcium primarily undergoes reduction and substitution reactions. It does not require reduction by the enzyme dihydrofolate reductase to participate in reactions utilizing folates as a source of one-carbon moieties .
Common Reagents and Conditions:
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles can be used to substitute functional groups on the folinic acid molecule.
Major Products: The major product formed from these reactions is tetrahydrofolate, which is a biologically active form of folate .
Scientific Research Applications
Leucovorin calcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Widely used in chemotherapy regimens, particularly for colorectal cancer. .
Industry: Employed in the production of pharmaceuticals and as a standard in quality control testing.
Comparison with Similar Compounds
Folic Acid: The parent compound from which leucovorin calcium is derived.
Methotrexate: A folic acid antagonist used in chemotherapy.
Tetrahydrofolate: The biologically active form of folate.
Uniqueness: Leucovorin calcium is unique in its ability to bypass the reduction step required by folic acid, making it more readily available for cellular processes. This property allows it to effectively counteract the toxic effects of folic acid antagonists like methotrexate .
Leucovorin calcium’s versatility and efficacy in enhancing chemotherapy and treating folate deficiency-related conditions make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
80433-71-2 |
---|---|
Molecular Formula |
C20H23CaN7O7 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1 |
InChI Key |
BZPWXVJDMRBCMD-QNTKWALQSA-N |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Related CAS |
58-05-9 (Parent) |
solubility |
DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |
Synonyms |
Calcium Folinate |
Origin of Product |
United States |
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